5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Nicotinic acetylcholine receptor nAChR antagonist α3β4 subtype

Procure this specific 5-arylpyrrole-2-carboxylic acid derivative (CAS 1017414-83-3) for validated pharmacological tool compound applications. This compound is NOT a generic scaffold—its unique para-chloro N-methyl substitution pattern delivers sub-nanomolar antagonism at human α3β4 nAChR (IC50=1.8 nM) and characterized SERT selectivity (IC50=100 nM, ~4- to 6-fold over DAT/NET). In vivo efficacy is confirmed across four murine behavioral paradigms (effective dose 1.2 mg/kg s.c.). As a direct synthetic precursor to NBD-series HIV-1 entry inhibitors (pan-neutralization IC50 as low as 270 nM), this intermediate enables CD4-mimetic SAR exploration. Avoid inactive regioisomers; demand lot-specific quantitative activity data.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 1017414-83-3
Cat. No. B3024763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
CAS1017414-83-3
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO2/c1-14-10(6-7-11(14)12(15)16)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16)
InChIKeySGAKOFWKZBYYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic Acid (CAS 1017414-83-3) for Neuropharmacology Research: Core Identity and Procurement Baseline


5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1017414-83-3) is a synthetic pyrrole-2-carboxylic acid derivative with the molecular formula C12H10ClNO2 and a molecular weight of 235.66 g/mol [1]. The compound belongs to the 5-aryl-1-methyl-1H-pyrrole-2-carboxylic acid class and serves as a key intermediate in the synthesis of HIV-1 entry inhibitors within the NBD series [2]. Characterized by a para-chlorophenyl substituent at the pyrrole 5-position and an N-methyl group, this compound has documented biological activity profiles that distinguish it from uncharacterized analogs in the same chemical space. Primary research applications include investigations of nicotinic acetylcholine receptor (nAChR) antagonism and monoamine transporter modulation, with quantitative activity data available across multiple in vitro assay systems.

Why 5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic Acid Cannot Be Substituted by Uncharacterized 5-Arylpyrrole Analogs


The 5-arylpyrrole-2-carboxylic acid scaffold exhibits profound structure-activity relationship (SAR) sensitivity, wherein minor substituent variations yield dramatic shifts in biological target engagement and potency. Within the 1,2-diarylpyrrole class, positional isomerism alone can ablate COX-2 inhibitory activity entirely—isomeric diarylpyrrole 2 demonstrates complete inactivity (no detectable COX-2 inhibition) whereas its regioisomer 1 exhibits an IC50 of 60 nM and selectivity ratio >1700 for COX-1/COX-2 [1]. Similarly, in the 5-aryl-1H-pyrrole series, substitution pattern modifications on the aryl ring produce divergent nAChR subtype selectivity profiles and monoamine transporter inhibition potencies that are not generalizable across the class. Consequently, procurement decisions predicated on generic "5-arylpyrrole-2-carboxylic acid" class assumptions—without compound-specific quantitative activity data—introduce unacceptable risk of selecting an inactive or functionally divergent analog. The target compound's unique para-chloro N-methyl substitution pattern produces a distinctive polypharmacology profile that cannot be inferred from or extrapolated to uncharacterized analogs bearing bromo, methyl, fluoro, or nitro substituents .

Quantitative Differentiation Evidence: 5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic Acid vs. Comparator Compounds


Sub-Nanomolar nAChR Antagonism at α3β4 Subtype Distinguishes Target Compound from Uncharacterized Analogs

The target compound exhibits sub-nanomolar antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, as assessed by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells measured by liquid scintillation counting [1]. This potency at α3β4 is approximately 6.7-fold greater than its activity at the α4β2 nAChR subtype (IC50 = 12.0 nM) and approximately 8.3-fold greater than its activity at α4β4 nAChR (IC50 = 15.0 nM) within the same assay system [1]. In contrast, the structurally related 1-[(4-chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid (CAS 149609-85-8), which lacks the N-methyl group and features a methylene spacer, demonstrates a fundamentally different activity profile with no documented nAChR activity in the public literature, underscoring that N-methyl substitution is critical for nAChR engagement [2].

Nicotinic acetylcholine receptor nAChR antagonist α3β4 subtype Neuropharmacology Receptor pharmacology

Broad Monoamine Transporter Inhibition Profile with Differential Subtype Potencies

The target compound demonstrates pan-monoamine transporter inhibition with distinct potency gradients across transporter subtypes. At the human norepinephrine transporter (NET) expressed in HEK293 cells, the compound exhibits an IC50 of 443 nM for [³H]norepinephrine reuptake inhibition [1]. At the human dopamine transporter (DAT) expressed in HEK293 cells, reuptake inhibition potency ranges from 658 nM to 945 nM across independent assay runs, while [³H]WIN-35428 displacement from DAT yields a Ki of 441 nM [1]. Notably, inhibition of [³H]serotonin uptake at human SERT yields an IC50 of 100 nM, indicating approximately 4.4- to 6.6-fold selectivity for SERT over DAT/NET in this assay system [1]. This monoamine transporter inhibition profile contrasts sharply with the COX-2 inhibitory activity documented for the 1,2-diarylpyrrole series, which produces COX-2 IC50 values of 40-80 nM with COX-1/COX-2 selectivity ratios exceeding 1200-fold [2], demonstrating that the 5-aryl-1-methyl substitution pattern redirects pharmacological activity toward neurotransmitter systems rather than cyclooxygenase enzymes.

Monoamine transporter Dopamine transporter Norepinephrine transporter Serotonin transporter Neurotransmitter reuptake inhibition

In Vivo Pharmacodynamic Activity in Nicotine-Induced Behavioral Models

The target compound demonstrates in vivo efficacy across multiple nicotine-induced behavioral paradigms in ICR mice, establishing translational relevance beyond in vitro receptor binding. Following subcutaneous administration at 15 mg/kg administered 15 minutes prior to nicotine challenge, the compound produced measurable inhibition of nicotine-induced antinociception as assessed by hotplate assay [1]. More pronounced efficacy was observed in the tail-flick assay, where inhibition of nicotine-induced antinociception was achieved at an effective dose of 1.2 mg/kg subcutaneously [1]. Additionally, the compound inhibited nicotine-induced hypothermia at 9.2 mg/kg and reduced nicotine-induced locomotor activity at 4.9 mg/kg [1]. In contrast, the parent scaffold 5-arylpyrrole-2-carboxylic acid intermediates, such as the des-chloro analog lacking the 4-chlorophenyl substitution, have not been reported to demonstrate in vivo behavioral efficacy in peer-reviewed literature, underscoring the functional significance of the para-chloro substitution for in vivo activity [2].

Smoking cessation Nicotine antagonism In vivo pharmacology Behavioral pharmacology Antinociception

Critical Role of N-Methyl Substitution in HIV-1 Entry Inhibitor Scaffold Construction

The target compound serves as a validated synthetic intermediate in the preparation of NBD-series HIV-1 entry inhibitors, a function not fulfilled by non-methylated 5-arylpyrrole-2-carboxylic acid analogs. The N-methyl group is structurally essential for the subsequent construction of the oxalamide linkage that characterizes potent CD4-antagonists such as NBD-11021, which exhibits pan-neutralization activity against a panel of 56 Env-pseudotyped HIV-1 isolates representing diverse clinical subtypes with IC50 values as low as 270 nM [1]. The N-desmethyl analog, 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 131172-61-7), lacks the N-methyl group required for this synthetic pathway and has been documented solely as a general 5-arylpyrrole-2-carboxylic acid intermediate rather than as a direct precursor to the NBD series . Furthermore, the para-chloro substitution is retained through multiple synthetic steps and influences the ultimate binding characteristics of the final CD4-mimetic compounds within the Phe43 cavity of HIV-1 gp120 [2].

HIV-1 entry inhibitor Antiviral research CD4 mimic gp120 antagonist Medicinal chemistry intermediate

Gram-Scale Synthetic Accessibility Without Chromatographic Purification

5-Arylpyrrole-2-carboxylic acids, including the target compound, can be prepared via a validated three-step synthetic method starting from pyrrole that enables gram-scale production without requiring chromatographic purification [1]. This synthetic accessibility is enabled by DDQ oxidative aromatization of the corresponding ethyl 2-aryl-Δ¹-pyrroline-5-carboxylate precursors . In contrast, many structurally related pyrrole-2-carboxylic acid derivatives—including those with alternative substitution patterns such as 5-(4-nitrophenyl) or 5-(4-bromophenyl) analogs—may require chromatographic purification during synthesis, which introduces additional cost, time, and scalability constraints for research programs requiring multi-gram quantities . The availability of a chromatography-free synthetic route for the target compound class reduces procurement barriers and facilitates in-house synthesis when commercial availability is limited.

Chemical synthesis Process chemistry Scale-up synthesis Synthetic intermediate Medicinal chemistry

Validated Research Applications for 5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic Acid Based on Quantitative Evidence


Nicotinic Acetylcholine Receptor Subtype Profiling Studies

The compound's sub-nanomolar antagonist activity at human α3β4 nAChR (IC50 = 1.8 nM), combined with measurable but lower potency at α4β2 (12.0 nM), α4β4 (15.0 nM), and muscle-type α1β1γδ nAChR (7.9 nM), positions it as a useful pharmacological tool for subtype-selective nAChR investigations [1]. The distinct potency gradient across subtypes enables researchers to probe subtype-specific receptor function and validate nAChR target engagement in native tissue preparations or recombinant expression systems. The compound's activity profile is particularly relevant for studies of α3β4 nAChR involvement in nicotine addiction, autonomic nervous system function, and ganglionic transmission [1].

Monoamine Transporter Modulation and Neurotransmitter Reuptake Studies

With SERT inhibition at 100 nM IC50 and NET/DAT inhibition in the 441-945 nM range, the compound provides a characterized tool for investigating polypharmacology at monoamine transporters [1]. The approximately 4- to 6-fold SERT selectivity over DAT/NET offers utility in experimental systems where serotonin transport modulation is the primary interest, with the known off-target profile quantitatively defined rather than assumed. This characterized profile contrasts with uncharacterized analogs that may exhibit unknown transporter selectivity patterns, introducing experimental variability [1].

HIV-1 Entry Inhibitor Medicinal Chemistry Programs

As a direct precursor to NBD-11021 and NBD-14010—compounds with documented pan-neutralization activity against diverse HIV-1 clinical isolates (IC50 as low as 270 nM against a panel of 56 Env-pseudotyped viruses)—the target compound serves as a validated synthetic intermediate for structure-activity relationship (SAR) exploration of CD4-mimetic HIV-1 entry inhibitors [2]. The N-methyl group is structurally essential for subsequent oxalamide coupling reactions that generate the pharmacologically active CD4-antagonists, a feature absent in the N-desmethyl analog [2].

In Vivo Behavioral Pharmacology of Nicotinic Antagonism

The compound's demonstrated in vivo efficacy across four nicotine-induced behavioral paradigms in mice—tail-flick antinociception (effective dose 1.2 mg/kg s.c.), locomotor activity (4.9 mg/kg s.c.), hypothermia (9.2 mg/kg s.c.), and hotplate assay (15 mg/kg s.c.)—provides a characterized tool for translational neuropharmacology studies [1]. This in vivo validation distinguishes the compound from analogs lacking documented central nervous system activity and supports its use in preclinical models investigating nicotine dependence mechanisms or evaluating novel nicotinic antagonists [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.